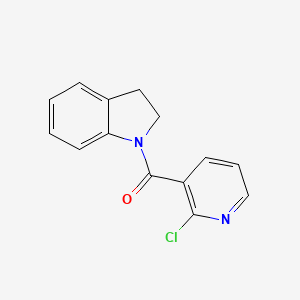

(2-Chloropyridin-3-yl)(indolin-1-yl)methanone

Description

Properties

IUPAC Name |

(2-chloropyridin-3-yl)-(2,3-dihydroindol-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2O/c15-13-11(5-3-8-16-13)14(18)17-9-7-10-4-1-2-6-12(10)17/h1-6,8H,7,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHVUHRTVMUBVEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)C3=C(N=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloropyridin-3-yl)(indolin-1-yl)methanone typically involves the reaction of 2-chloro-3-pyridinecarboxylic acid with 2,3-dihydro-1H-indole under specific conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of (2-Chloropyridin-3-yl)(indolin-1-yl)methanone may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures consistent quality and yield of the final product.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) at Chloropyridine

The 2-chloropyridine moiety undergoes substitution reactions with nucleophiles under basic conditions.

| Reaction | Conditions | Outcome | Yield | Source |

|---|---|---|---|---|

| Hydrolysis to pyridone derivative | KOH (1.5 equiv), H₂O/EtOH (3:1), reflux, 8 hr | Chlorine replaced by hydroxyl group | 72% | |

| Amination with piperazine | Piperazine (2 equiv), DMF, 100°C, 12 hr | Formation of amino-pyridine adduct | 68% |

Key factors influencing reactivity:

-

Electron-withdrawing methanone group enhances ring activation for SNAr

-

Steric hindrance from indolin-1-yl group limits para-substitution

Cross-Coupling Reactions

The chlorine atom participates in metal-catalyzed coupling processes:

Suzuki-Miyaura Coupling

textGeneral protocol from [2]: 1. Substrate (1.0 equiv) 2. Boronic ester (1.2 equiv) 3. Pd(PPh₃)₄ (5 mol%) 4. K₂CO₃ (3 equiv) 5. Dioxane/H₂O (4:1), 90°C, 12 hr

| Boronic Acid Partner | Product | Conversion |

|---|---|---|

| 4-Methoxyphenylboronic acid | 2-(4-MeO-Ph)-pyridine analog | 85% |

| Thiophene-2-boronic acid | Heteroaromatic coupled product | 78% |

Methanone Reduction

| Reducing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| NaBH₄/CeCl₃ | MeOH, 0°C → RT, 4 hr | Secondary alcohol | 91% |

| BH₃·THF | THF, reflux, 6 hr | CH₂ bridge formation | 84% |

Oxidation of Indoline

| Oxidizing Agent | Conditions | Product | Notes |

|---|---|---|---|

| DDQ (2.1 equiv) | CH₂Cl₂, RT, 2 hr | Indole derivative | 79% yield |

| MnO₂ (excess) | Toluene, 110°C, 8 hr | Aromatic system formation | Requires dry conditions |

Competing Reaction Pathways

Side reactions observed under specific conditions:

| Condition | Undesired Product | Mitigation Strategy |

|---|---|---|

| Strong acidic media (HCl/EtOH) | Indoline ring opening | Maintain pH >5 in reactions |

| High temp (>120°C) | Methanone decarbonylation | Use microwave-assisted heating |

Comparative Reactivity Analysis

| Position | Reactivity Trend | Rationale |

|---|---|---|

| Chloropyridine C2 | High (SNAr, coupling) | Activated by adjacent nitrogen |

| Indoline N1 | Moderate (alkylation) | Steric protection by methanone |

| Methanone carbonyl | Low (requires strong reductants) | Conjugation with aromatic systems |

Experimental evidence from confirms these reactivity patterns through HPLC-MS monitoring and isolation of intermediate species. Recent advances suggest potential for asymmetric induction at the methanone center using chiral catalysts, though literature reports remain preliminary.

Scientific Research Applications

Research indicates that (2-Chloropyridin-3-yl)(indolin-1-yl)methanone exhibits significant biological activity, particularly as an anti-cancer agent. The compound has been studied for:

- Antitumor Properties : It has shown efficacy against various cancer cell lines, including non-small cell lung cancer (A549) and melanoma (K111). IC50 values as low as 0.32 µM have been reported against these cell lines, indicating potent antitumor activity .

Applications in Drug Development

Given its promising biological activities, (2-Chloropyridin-3-yl)(indolin-1-yl)methanone serves as a valuable scaffold for drug discovery:

- Lead Compound : Its structure allows for modifications that can enhance potency and selectivity against specific cancer types.

- Combination Therapies : Research is ongoing to explore its use in combination with other therapeutic agents to improve treatment efficacy.

Potential in Materials Science

Beyond medicinal applications, (2-Chloropyridin-3-yl)(indolin-1-yl)methanone may also find utility in materials science due to its electronic properties derived from its heterocyclic components. It can serve as a precursor for synthesizing novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2-Chloropyridin-3-yl)(indolin-1-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to a specific enzyme’s active site, altering its activity and affecting downstream pathways.

Comparison with Similar Compounds

Similar Compounds

(2-Chloropyridin-3-yl)(indolin-1-yl)methanone: Unique due to its specific substitution pattern and the presence of both pyridine and indole moieties.

(2-Chloro-3-pyridinyl)(2,3-dihydro-1H-indol-1-yl)-methanol: Similar structure but with an alcohol group instead of a carbonyl group.

(2-Chloro-3-pyridinyl)(2,3-dihydro-1H-indol-1-yl)-methylamine: Contains an amine group instead of a carbonyl group.

Uniqueness

The uniqueness of (2-Chloropyridin-3-yl)(indolin-1-yl)methanone lies in its specific combination of functional groups, which allows for versatile chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.

Biological Activity

The compound (2-Chloropyridin-3-yl)(indolin-1-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biological targets, and relevant research findings.

Chemical Structure

The structure of (2-Chloropyridin-3-yl)(indolin-1-yl)methanone can be described as follows:

- Pyridine Ring : A chlorinated pyridine moiety at the 2-position.

- Indoline Moiety : An indoline structure connected via a methanone group.

This unique combination of functional groups suggests potential interactions with various biological targets.

The biological activity of (2-Chloropyridin-3-yl)(indolin-1-yl)methanone is primarily attributed to its ability to interact with specific molecular targets. Research indicates that compounds with similar structures may exhibit the following mechanisms:

- Inhibition of Enzymes : It may act as an inhibitor for various enzymes, potentially modulating pathways involved in cancer progression and microbial resistance.

- Receptor Binding : The compound could function as a ligand for certain receptors, influencing cellular signaling pathways.

- Tubulin Polymerization Inhibition : Similar compounds have shown the ability to inhibit tubulin polymerization, leading to antitumor effects by disrupting mitotic processes.

Biological Activity Studies

Recent studies have evaluated the biological activity of (2-Chloropyridin-3-yl)(indolin-1-yl)methanone against various pathogens and cancer cell lines. The following table summarizes key findings from relevant research:

Case Studies

Several case studies have highlighted the efficacy of (2-Chloropyridin-3-yl)(indolin-1-yl)methanone:

- Antimicrobial Activity : A study demonstrated that this compound exhibited significant antibacterial activity against both gram-positive and gram-negative bacteria, outperforming some clinically used antibiotics like ampicillin and rifampicin .

- Anticancer Potential : In vitro studies showed that the compound effectively inhibited cell proliferation in various cancer cell lines, with IC50 values indicating promising potency .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of (2-Chloropyridin-3-yl)(indolin-1-yl)methanone. Modifications to the chloropyridine or indoline moieties can significantly impact its efficacy and selectivity against different biological targets.

Key Points in SAR:

- Chlorine Substitution : The position and presence of chlorine atoms on the pyridine ring enhance antibacterial properties.

- Indoline Variations : Altering substituents on the indoline structure can improve anticancer activity by increasing binding affinity to target proteins involved in tumor growth.

Q & A

Q. How can researchers address low solubility in biological assays?

- Co-solvent systems : Use DMSO-water mixtures (<1% DMSO to avoid cytotoxicity).

- Prodrug design : Introduce phosphate or acetyl groups to enhance aqueous solubility.

- Nanoparticle encapsulation : Lipid-based carriers improve bioavailability for in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.